![molecular formula C15H16ClNO2 B1398575 Benzylaminophenylacetic acid hydrochloride CAS No. 1290901-33-5](/img/structure/B1398575.png)
Benzylaminophenylacetic acid hydrochloride
Overview
Description
Benzylaminophenylacetic acid hydrochloride (BAPA) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of phenylacetic acid and is commonly used as a precursor for the synthesis of various drugs and pharmaceuticals. BAPA has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Pharmaceutical Synthesis
Benzylaminophenylacetic acid hydrochloride is used in the synthesis of active pharmaceutical ingredients (APIs) . The compound plays a crucial role in continuous flow chemistry, which has transformed the way we conduct chemistry and expanded our synthetic capabilities . This approach has led to many new preparative routes towards commercially relevant drug compounds, achieving more efficient and reproducible manufacture .
Pharmacological Applications
Compounds with a structure similar to Benzylaminophenylacetic acid hydrochloride, such as benzimidazoles, have shown promising applications in biological and clinical studies . They have been used as potent inhibitors of various enzymes involved in a wide range of therapeutic uses, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine treatments, as well as in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Chemical Research
Benzylaminophenylacetic acid hydrochloride holds potential in scientific research. With its diverse applications, this compound offers a wide range of opportunities for studying various phenomena.
properties
IUPAC Name |
2-(benzylamino)-2-phenylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10,14,16H,11H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHRXLXHIIEVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylaminophenylacetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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